4-Fluoro-3-methoxyphenylboronic acid
Overview
Description
4-Fluoro-3-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C7H8BFO3 . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
Synthesis Analysis
Boronic acids, including 4-Fluoro-3-methoxyphenylboronic acid, can be synthesized using various methods. They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-methoxyphenylboronic acid consists of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a methoxy group .Chemical Reactions Analysis
4-Fluoro-3-methoxyphenylboronic acid can participate in various chemical reactions. For instance, it can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It can also participate in Suzuki coupling using microwave and triton B catalyst .Physical And Chemical Properties Analysis
4-Fluoro-3-methoxyphenylboronic acid has an average mass of 169.946 Da and a monoisotopic mass of 170.055054 Da . It is a solid compound .Scientific Research Applications
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Sensing Applications Boronic acids are increasingly utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
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Biological Labelling, Protein Manipulation and Modification The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
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Separation Technologies Boronic acids are used in separation technologies . They are also used for electrophoresis of glycated molecules .
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Development of Therapeutics Boronic acids are used in the development of therapeutics . They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
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Chemical Biology In chemical biology, boronic acids are used in the detection and sensing of peroxides, recognition and sensing of the tetraserine motif in protein, development of new MRI contrast agents, cell-surface carbohydrate biomarker recognition, and development of boronic acids-modified aptamers and boronic acid-modified proteins for various sensing and purification applications .
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Medicinal Chemistry In medicinal chemistry, boronic acids are used in the identification of covalent reversible enzyme inhibitors, recognition, and detection of glycans on proteins or the cancer cell surface, delivery of siRNAs, development of pH-responsive devices, and recognition of RNA or bacterial surfaces .
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Synthetic Receptors for Low Molecular Compounds Boronic acids have been further developed in the established area of synthetic receptors for low molecular compounds . Some novel detection methodologies were introduced .
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Interference in Signalling Pathways and Enzyme Inhibition Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways and enzyme inhibition .
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Cell Delivery Systems Boronic acids are used in cell delivery systems . They are also used in the development of pH-responsive devices .
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Recognition and Detection of Glycans In medicinal chemistry, boronic acids are used in the recognition and detection of glycans on proteins or the cancer cell surface .
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Delivery of siRNAs Boronic acids are used in the delivery of siRNAs .
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Recognition of RNA or Bacterial Surfaces Boronic acids are used in the recognition of RNA or bacterial surfaces .
Safety And Hazards
4-Fluoro-3-methoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as Acute Tox. 4 Oral - Eye Irrit. 2. Precautionary measures include rinsing immediately with plenty of water, also under the eyelids, for at least 15 minutes in case of contact .
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, including 4-Fluoro-3-methoxyphenylboronic acid, there is a growing interest in extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(4-fluoro-3-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJMSRVFSBMEOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659396 | |
Record name | (4-Fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methoxyphenylboronic acid | |
CAS RN |
854778-31-7 | |
Record name | 4-Fluoro-3-methoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854778-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methoxyphenylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854778317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Fluoro-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-fluoro-3-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluoro-3-methoxyphenylboronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW899DDX6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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